N-methyl-N-(pyridin-2-ylmethyl)-1-[1-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidin-3-yl]methanamine
Overview
Description
“N-methyl-N-(pyridin-2-ylmethyl)-1-[1-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidin-3-yl]methanamine” is a complex organic compound that features a piperidine ring, a pyridine moiety, and a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-methyl-N-(pyridin-2-ylmethyl)-1-[1-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidin-3-yl]methanamine” likely involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridine moiety, and the addition of the trifluoromethyl group. Typical reaction conditions might include the use of strong bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield and purity while minimizing costs and environmental impact. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the piperidine ring or the pyridine moiety.
Reduction: Reduction reactions could target the nitrogen atoms or the aromatic rings.
Substitution: The trifluoromethyl group and the aromatic rings might participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be studied for its interactions with enzymes or receptors, potentially serving as a lead compound for drug development.
Medicine
In medicine, the compound might be investigated for its therapeutic potential, such as its ability to modulate neurotransmitter systems or its efficacy in treating certain diseases.
Industry
In industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. It might interact with receptors or enzymes, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(pyridin-2-ylmethyl)-1-[1-[2-phenylethyl]piperidin-3-yl]methanamine
- N-methyl-N-(pyridin-2-ylmethyl)-1-[1-[2-(trifluoromethyl)phenyl]ethyl]piperidin-3-yl]methanamine
Uniqueness
The presence of the trifluoromethyl group in “N-methyl-N-(pyridin-2-ylmethyl)-1-[1-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidin-3-yl]methanamine” might confer unique properties, such as increased lipophilicity or metabolic stability, distinguishing it from similar compounds.
Properties
IUPAC Name |
N-methyl-N-(pyridin-2-ylmethyl)-1-[1-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidin-3-yl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F3N3/c1-27(17-21-9-2-3-11-26-21)15-19-7-5-12-28(16-19)13-10-18-6-4-8-20(14-18)22(23,24)25/h2-4,6,8-9,11,14,19H,5,7,10,12-13,15-17H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTGAXYRXHUPOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN(C1)CCC2=CC(=CC=C2)C(F)(F)F)CC3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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